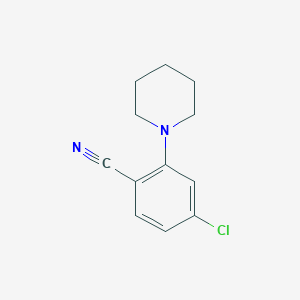

4-Chloro-2-(piperidin-1-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDRDHWZPRRGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Piperidine Ring:

The piperidine (B6355638) moiety offers a rich canvas for structural modifications. Its conformation and substitution patterns can significantly influence binding affinity and selectivity.

Ring Conformation: The chair conformation of the piperidine ring can be rigidified or altered by introducing substituents or by incorporating it into a bicyclic system. This can lock the molecule into a more favorable conformation for binding to its target.

Substitution: Introducing substituents on the piperidine ring can probe the steric and electronic requirements of the binding pocket. For example, adding alkyl groups can increase lipophilicity, which may enhance membrane permeability or hydrophobic interactions with the target. Conversely, incorporating polar groups like hydroxyls or amines can introduce new hydrogen bonding opportunities.

Table 1: Hypothetical Modifications of the Piperidine Ring and Their Potential Impact on Activity

| Modification | Rationale | Potential Outcome |

| Introduction of a 4-hydroxyl group | Introduce a hydrogen bond donor/acceptor | Increased binding affinity if the target has a corresponding polar residue. |

| Methylation at the 3- or 4-position | Probe for steric tolerance in the binding pocket | Increased or decreased activity depending on the size and shape of the pocket. |

| Replacement with a morpholine (B109124) ring | Increase polarity and reduce basicity | Improved pharmacokinetic properties, potentially altered target selectivity. |

| Formation of a spirocyclic system | Rigidify the piperidine conformation | Increased potency and selectivity by reducing the entropic penalty of binding. |

Alterations to the Benzonitrile Core:

Replacement of the Nitrile Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with other functional groups, such as an amide, a carboxylic acid, or a tetrazole, can dramatically alter the compound's electronic properties and its potential interactions with the target.

Table 2: Hypothetical Modifications of the Benzonitrile (B105546) Core and Their Potential Impact on Activity

| Modification | Rationale | Potential Outcome |

| Relocation of the chloro group to the 5-position | Alter the electronic and steric profile | Change in binding mode and affinity. |

| Replacement of the nitrile with an amide group | Introduce hydrogen bond donor and acceptor capabilities | Enhanced binding through new hydrogen bonds. |

| Bioisosteric replacement of the nitrile with a tetrazole | Maintain similar steric and electronic properties with improved metabolic stability | Enhanced in vivo efficacy. |

Variation of the Chloro Substituent:

The chlorine atom at the 4-position influences the electronics of the benzene (B151609) ring and can participate in halogen bonding, a specific type of non-covalent interaction.

Halogen Substitution: Replacing the chlorine with other halogens (fluorine, bromine, iodine) allows for a systematic investigation of the role of both steric bulk and electronics. Fluorine, being highly electronegative, can alter the acidity of nearby protons, while bromine and iodine are more polarizable and can form stronger halogen bonds.

Replacement with Other Groups: Substituting the chlorine with other electron-withdrawing or electron-donating groups (e.g., trifluoromethyl, methoxy) can provide further insights into the electronic requirements for optimal activity.

Table 3: Hypothetical Modifications of the Chloro Substituent and Their Potential Impact on Activity

| Modification | Rationale | Potential Outcome |

| Replacement with fluorine | Increase electronegativity, potentially block metabolic sites | Improved metabolic stability and altered binding affinity. |

| Replacement with bromine or iodine | Increase size and polarizability for potential halogen bonding | Enhanced binding affinity if a halogen bond acceptor is present in the target. |

| Replacement with a trifluoromethyl group | Strong electron-withdrawing group, increases lipophilicity | Altered electronic properties and potentially improved cell permeability. |

| Replacement with a methoxy (B1213986) group | Electron-donating group | Change in electronic properties that could either increase or decrease activity. |

Through the systematic application of these principles, researchers can rationally design and synthesize analogues of 4-chloro-2-(piperidin-1-yl)benzonitrile with improved biological profiles. The data gathered from these SAR studies are essential for building a comprehensive understanding of the molecular interactions that drive the compound's activity and for ultimately developing a successful therapeutic agent.

Computational Chemistry Approaches for 4 Chloro 2 Piperidin 1 Yl Benzonitrile System

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. A DFT study of 4-Chloro-2-(piperidin-1-yl)benzonitrile would typically involve the following analyses:

The first step in a DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic properties are investigated. A crucial aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The Fukui function is another important concept that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Ionization Potential (I) (eV) | Data not available |

| Electron Affinity (A) (eV) | Data not available |

| Electronegativity (χ) (eV) | Data not available |

| Chemical Hardness (η) (eV) | Data not available |

| Chemical Softness (S) (eV-1) | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can reveal important information about intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the chlorine atom, and positive potential around the hydrogen atoms.

Computational methods can also be used to predict the Non-Linear Optical (NLO) properties of a molecule. These properties are important for applications in optoelectronics and photonics. Key NLO parameters that would be calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of particular interest for NLO applications.

Table 3: Hypothetical Non-Linear Optical Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | Data not available |

| Mean Polarizability (α) (a.u.) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to predict the electronic absorption spectra of molecules. researchgate.netaps.org By applying this approach to this compound, researchers can calculate the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

The primary application of TD-DFT in this context is the simulation of the UV-Visible spectrum. princeton.edu The calculations can identify the principal electronic transitions, such as π → π* transitions typically associated with the aromatic benzonitrile (B105546) ring and n → π* transitions involving non-bonding electrons on the nitrogen atoms. analis.com.my The output of a TD-DFT calculation provides key data points, including the excitation energy (often converted to wavelength in nanometers), the oscillator strength (a measure of the transition's probability or intensity), and the molecular orbitals involved in the transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com

Furthermore, TD-DFT calculations can incorporate the influence of different solvents on the spectroscopic properties by using models like the Polarizable Continuum Model (PCM). researchgate.net This is crucial as solvent polarity can shift the absorption maxima (a phenomenon known as solvatochromism) by stabilizing the ground or excited states of the molecule differently.

Table 1: Illustrative TD-DFT Predicted Electronic Transitions for a Benzonitrile System

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.152 | HOMO -> LUMO | π → π |

| 250 | 0.089 | HOMO-1 -> LUMO | π → π |

| 220 | 0.015 | HOMO-2 -> LUMO | n → π* |

Note: This table represents typical data obtained from TD-DFT calculations for aromatic nitrile compounds and serves as an example of predictions for the title compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is instrumental in understanding potential biological activities.

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a selected protein target. The primary outputs are the binding affinity and a detailed view of the non-bonding interactions that stabilize the complex. Binding affinity is a numerical score, often expressed in kcal/mol, that estimates the strength of the interaction; a more negative value typically indicates a stronger binding. dntb.gov.ua

The analysis focuses on identifying key intermolecular forces:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.gov

Cation-π Interactions: An electrostatic interaction between the positively charged piperidine (B6355638) nitrogen (when protonated) and the electron-rich face of an aromatic ring of a protein residue. nih.gov

Salt Bridges: A strong electrostatic interaction between the protonated piperidine nitrogen and a negatively charged amino acid residue, such as aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov

Table 2: Example of Non-Bonding Interactions for a Piperidine-Containing Ligand in a Protein Binding Site

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

| Salt Bridge | Piperidine Nitrogen (protonated) | Asp114 | 2.8 |

| Cation-π | Piperidine Ring | Tyr115 | 4.1 |

| π-π Stacking | Chlorobenzonitrile Ring | Phe398 | 3.9 |

| Hydrophobic | Chloro Group | Val188 | 3.5 |

Note: This table illustrates the types of specific interactions that would be analyzed in a docking study of this compound, based on findings for similar molecules. nih.gov

By docking this compound against a panel of known biological targets, researchers can generate hypotheses about its potential mechanism of action. If the molecule shows a high binding affinity for a specific enzyme or receptor, it becomes a predicted molecular target. sciforum.net For example, if the compound docks favorably into the active site of a kinase, it might be predicted to be a kinase inhibitor. The simulation provides a static model of the binding pose, which helps in understanding how the molecule could exert its effect, for instance, by blocking the active site and preventing the natural substrate from binding. dntb.gov.ua

Virtual screening is a powerful application of molecular docking used to search large databases of chemical compounds for molecules that are likely to bind to a specific protein target. nih.gov In the context of this compound, this technique can be used to screen libraries of its analogues. High-throughput virtual screening (HTVS) automates the process of docking thousands or even millions of molecules, ranking them based on their predicted binding affinity. nih.gov This computational filtering method efficiently identifies a smaller, more promising subset of compounds for subsequent experimental testing, significantly accelerating the early stages of drug discovery.

In Silico Studies for Structure-Based Research

In silico studies, particularly those informed by molecular docking, are a cornerstone of modern structure-based research.

Structure-based drug design (SBDD) uses the three-dimensional structural information of the ligand-protein complex to guide the design of new, improved molecules. unar.ac.id After an initial docking study of this compound reveals its binding mode, SBDD principles can be applied to design analogues with enhanced properties.

For instance, if the docking pose shows an unoccupied hydrophobic pocket near the chloro-substituted ring, analogues could be designed with larger hydrophobic groups at that position to improve binding affinity. Similarly, if a specific amino acid residue in the binding site is within hydrogen-bonding distance but no interaction is formed, the analogue could be modified to include a hydrogen bond donor or acceptor at the appropriate position. This iterative cycle of computational design, followed by synthesis and experimental validation, is a rational approach to optimizing lead compounds. unar.ac.id

Computational Assessment of Drug-Likeness Parameters

The evaluation of drug-likeness is a critical step in modern computational drug discovery, allowing for the early assessment of a compound's potential to be developed into an orally active drug. These assessments are typically guided by a set of rules and parameters that correlate a molecule's physicochemical properties with its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For this compound, a computational analysis of its structure provides key insights into its drug-like properties.

One of the most widely used frameworks for this assessment is Lipinski's Rule of Five. This rule establishes that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Based on the structure of this compound (Molecular Formula: C₁₂H₁₃ClN₂), its drug-likeness parameters have been calculated. The molecular weight is approximately 220.70 g/mol , which is well under the 500 Dalton limit, suggesting favorable size for absorption. The molecule contains no hydrogen bond donors (N-H or O-H groups). The two nitrogen atoms (one in the piperidine ring and one in the nitrile group) act as hydrogen bond acceptors, a number that is significantly below the maximum limit of ten.

Other important parameters include the number of rotatable bonds and the topological polar surface area (TPSA). The number of rotatable bonds is an indicator of molecular flexibility; a high number can negatively impact bioavailability. For this compound, there is only one rotatable bond, which is the C-N bond connecting the benzonitrile ring to the piperidine ring. This low number suggests favorable conformational rigidity. The TPSA, which is the sum of the surfaces of polar atoms in a molecule, is a good predictor of drug transport properties.

The analysis of these parameters indicates that this compound exhibits a promising profile for oral bioavailability, adhering to the key principles of drug-likeness.

Table 1: Calculated Drug-Likeness Parameters for this compound

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 220.70 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| LogP (calculated) | >3 | ≤ 5 | Yes |

| Rotatable Bonds | 1 | N/A | Favorable |

| Topological Polar Surface Area (TPSA) | 36.9 Ų | N/A | Favorable |

Conformational Analysis and its Influence on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis provides insight into the energetically favorable spatial arrangements of a molecule, which in turn dictates how it can interact with its biological target, such as a receptor or enzyme active site. For this compound, the conformational landscape is primarily defined by the piperidine ring and the rotation around the bond connecting it to the benzonitrile moiety.

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org This chair conformation is the most stable and plays a crucial role in determining the compound's biological activity. acs.org Disruptions to this preferred conformation can lead to a significant decrease in activity. acs.org In substituted piperidines, the substituents can occupy either axial or equatorial positions. For N-arylpiperidines, the orientation of the aryl group is influenced by electronic and steric effects, which can affect the conjugation between the nitrogen lone pair and the aromatic system. researchgate.net

In the case of this compound, the benzonitrile group is attached to the nitrogen atom of the piperidine ring. The single rotatable bond between the piperidine nitrogen and the phenyl ring allows for different spatial orientations of the two ring systems relative to each other. The energetically preferred conformation will seek to minimize steric hindrance between the ortho-substituent on the benzonitrile ring (the chloro group) and the hydrogen atoms on the piperidine ring.

The specific conformation adopted by the molecule is critical for its biological function as it determines the precise presentation of its pharmacophoric features to a biological target. The relative orientation of the chloro- and cyano-substituted phenyl ring and the piperidine ring can influence binding affinity and selectivity. For instance, the spatial arrangement of the nitrogen lone pair, the aromatic ring, and the chloro substituent can affect key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in a protein binding pocket. Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be employed to calculate the potential energy surface of the molecule, identify low-energy conformers, and estimate the energy barriers between them. Understanding these conformational preferences is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. dndi.orgthieme-connect.com

Structure Activity Relationship Sar Investigations of 4 Chloro 2 Piperidin 1 Yl Benzonitrile and Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of a compound is intrinsically linked to its molecular structure. Modifications to the substituents on the 4-Chloro-2-(piperidin-1-yl)benzonitrile scaffold can profoundly influence its potency, selectivity, and pharmacokinetic properties. The following sections explore the putative roles of the chlorine atom, the piperidine (B6355638) moiety, and the benzonitrile (B105546) group based on established principles and studies of similar molecular frameworks.

Role of the Chlorine Atom (Positional and Electronic Effects)

The introduction of a chlorine atom into a biologically active molecule is a common strategy in medicinal chemistry to modulate its properties. researchgate.netresearchgate.neteurochlor.org The chlorine at the C4 position of the benzonitrile ring in the target compound likely exerts significant electronic and steric effects that are crucial for its activity.

Electronic Effects: Chlorine is an electron-withdrawing group via induction and a weak deactivating group in electrophilic aromatic substitution. This electronic influence can alter the charge distribution across the aromatic ring, affecting how the molecule interacts with its biological target. researchgate.net Specifically, the electron-withdrawing nature of chlorine can enhance non-bonding interactions, such as halogen bonding or dipole-dipole interactions, with a receptor's binding site. researchgate.net

Positional Effects: The position of the halogen substituent is critical. Studies on other aromatic compounds have demonstrated that moving a chlorine atom from one position to another can drastically alter biological efficacy. For instance, in a series of substituted benzylthioquinolinium iodide compounds, a para-chloro substituted analogue (at a position analogous to C4 in the target compound) was found to be the most potent antifungal agent against several pathogenic fungi. nih.gov This suggests that the C4 position in this compound may be optimal for placing an electron-withdrawing, lipophilic group.

Furthermore, a chlorine atom can block sites of metabolic hydroxylation. If the C4 position were a site of metabolic vulnerability in an unchlorinated analogue, the presence of chlorine would increase the compound's metabolic stability and duration of action. researchgate.net

| Compound Analogue Series | Substitution Position | Substituent | Relative Potency | Reference |

|---|---|---|---|---|

| Benzyl Guanidine Derivatives | para (4-position) | -Cl | ++ | mdpi.com |

| meta (3-position) | -Cl | + | ||

| ortho (2-position) | -Cl | + | ||

| Benzophenanthridine Alkaloids | - | Unsubstituted | + | researchgate.net |

| para (analogous) | -Cl | +++ (Most Potent) |

Note: This table illustrates the general principle of positional effects of chlorine on biological activity in representative compound series. Potency is indicated qualitatively (+++ > ++ > +).

Influence of the Piperidine Moiety (Substitutions on Nitrogen and Ring Carbons)

Substitutions on Ring Carbons: Modifying the piperidine ring with substituents can explore the steric and hydrophobic tolerance of the target's binding pocket. SAR studies on piperidine-based compounds often reveal that even small alkyl or polar substituents can significantly impact activity. For example, in a series of piperidinyl-benzimidazolone analogues, modifications to the piperidine ring were critical in modulating activity against parasitic targets. researchgate.net Introducing substituents can also create chiral centers, which may lead to enantiomers with different biological activities and potencies.

Substitutions on Nitrogen: The piperidine nitrogen is a basic center and is likely protonated at physiological pH. This positive charge can form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding site. While the nitrogen in the parent compound is tertiary, replacing the entire piperidine ring with acyclic amino analogues often results in a loss of activity, highlighting the importance of the ring's conformational constraint. researchgate.net

| Analogue Scaffold | Piperidine Substituent | Biological Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Pyridyl-piperazinyl-piperidine | Unsubstituted | CXCR3 Receptor | 5.6 | |

| 2'(S)-methyl | 0.8 | |||

| 2'(S)-ethyl | 0.2 | |||

| 3'(S)-methyl | 1.2 |

Note: This table shows data from a related series where substitutions on a heterocyclic ring attached to a piperidine moiety significantly impact binding affinity, illustrating the sensitivity of such systems to steric modifications.

Effects of the Benzonitrile Group

The benzonitrile group is a key feature of the molecule, contributing to its electronic profile and potential interactions with a biological target. The nitrile moiety (C≡N) is a strong electron-withdrawing group, further polarizing the aromatic ring.

The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. This interaction can be a critical anchoring point within a receptor pocket. Studies on benzonitrile-containing drugs have often identified the nitrile group as essential for binding. For instance, in the development of certain enzyme inhibitors, the benzonitrile fragment forms key interactions that are vital for potent inhibition.

Bioisosteric replacement of the nitrile group with other functionalities like an amide, carboxylic acid, or tetrazole is a common strategy to probe the importance of the nitrile's electronic and hydrogen-bonding properties. In many cases, such replacements lead to a significant decrease in activity, confirming the crucial role of the nitrile group.

| Parent Scaffold | Functional Group | Effect on Activity | Inferred Role | Reference |

|---|---|---|---|---|

| Generic Benzonitrile-Containing Inhibitors | -CN (Nitrile) | High Activity | H-bond acceptor, electronic properties | researchgate.net, nih.gov |

| -CONH2 (Amide) | Reduced Activity | Altered H-bonding and electronics | ||

| -COOH (Carboxylic Acid) | Loss of Activity | Introduction of charge, altered geometry |

Note: This table provides a generalized summary of the effects of replacing the nitrile group in biologically active molecules, based on common findings in medicinal chemistry literature.

Systematic Variations of Aromatic and Heterocyclic Substituents

Systematic variation involves replacing the core scaffolds—the phenyl ring and the piperidine ring—to understand the broader structural requirements for activity.

Aromatic Ring Variations: Replacing the benzonitrile ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene, indole) would assess the importance of the specific π-system and the spatial arrangement of the substituents. For example, introducing a nitrogen atom into the ring (a pyridine analogue) would alter the electronic distribution and introduce a new hydrogen bond acceptor site, which could either enhance or diminish activity depending on the receptor's topology.

Heterocyclic Ring Variations: The piperidine ring could be replaced with other saturated heterocycles to probe the importance of ring size, the nature of the heteroatom, and conformational flexibility.

Pyrrolidine (5-membered ring): A smaller ring would alter the angle and distance of the nitrogen relative to the benzonitrile core.

Azepane (7-membered ring): A larger, more flexible ring might not adopt the optimal conformation for binding, leading to reduced activity.

Morpholine (B109124) (contains oxygen): Replacing a methylene (B1212753) group with oxygen would increase polarity and introduce a hydrogen bond acceptor, which could be beneficial or detrimental.

Piperazine (B1678402) (contains a second nitrogen): This would introduce another basic center, significantly altering the molecule's pKa, polarity, and potential for an additional interaction point.

In SAR studies of P-glycoprotein inhibitors, for instance, the nature of the heterocyclic amine attached to a core structure was shown to be a critical determinant of potency. nih.gov

Conformational Analysis and SAR Correlation

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. For a flexible molecule like this compound, understanding its preferred conformations can provide insight into the bioactive conformation—the specific shape it adopts when bound to its receptor.

Preferred Conformations and their Link to Activity

The molecule has two main points of conformational flexibility: the piperidine ring and the rotatable bond between the piperidine nitrogen and the benzonitrile ring.

Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. This places the C-N bond to the benzonitrile ring in either an axial or equatorial position. The equatorial position is generally more stable, and it is often hypothesized that this is the relevant conformation for biological activity.

Aryl-Nitrogen Rotation: There is rotational freedom around the C2-N bond. The angle of the piperidine ring relative to the plane of the benzonitrile ring will be influenced by steric hindrance from the adjacent nitrile group. Computational studies on analogous N-arylpiperidines often show a preferred twisted conformation where the two rings are not coplanar.

A specific torsional angle and piperidine conformation might be required to correctly position the chlorine atom and the basic nitrogen for optimal interaction with the target. Conformational analysis of active compounds in other series has shown that the ability to adopt a specific low-energy conformation is a prerequisite for high potency. nih.gov For example, in a series of 5-lipoxygenase inhibitors, detailed conformational analysis was able to explain the enantioselectivity observed and define the active conformation required for potent inhibition. nih.gov It is plausible that only one of the possible low-energy conformations of this compound is responsible for its biological activity.

Role of Conformational Rigidity in Molecular Interactions

Conformational rigidity, a key strategy in drug design, involves restricting the flexibility of a molecule to enhance its interaction with a biological target. tandfonline.comresearchgate.net This approach can lead to increased potency, improved selectivity, and better metabolic stability. tandfonline.comresearchgate.net By reducing the number of possible conformations, the entropic penalty of binding is minimized, favoring the adoption of the bioactive conformation required for molecular recognition by the target receptor. nih.govresearchgate.net

The introduction of structural constraints, such as rings or rigid linkers, locks the molecule into a more defined shape. researchgate.net This pre-organization of the ligand for binding can result in a significant improvement in biological activity. tandfonline.com For instance, the rigidification of a flexible ligand has been shown to enhance potency for physiological targets and improve selectivity between receptor isoforms. researchgate.net This strategy is a fundamental aspect of drug discovery, often employed to optimize lead compounds. tandfonline.com

Physicochemical Parameters in SAR

Lipophilicity and Polarity Considerations

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to dissolve in fatty or non-polar environments. sips.org.in This property is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME). A molecule's ability to cross cell membranes is directly related to its lipophilicity. sips.org.in Polarity, on the other hand, describes the distribution of electric charge over the atoms of a molecule and influences its solubility in aqueous environments and its ability to form hydrogen bonds. researchgate.net

| Parameter | Description | Importance in SAR |

|---|---|---|

| logP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | Influences membrane permeability and absorption. Optimal range is crucial for drug-likeness. |

| logD (Distribution Coefficient) | pH-dependent measure of lipophilicity for ionizable compounds. | Predicts lipophilicity at physiological pH, affecting ADME properties. |

| Polar Surface Area (PSA) | Sum of the surfaces of polar atoms in a molecule. | Correlates with hydrogen bonding potential and membrane permeability. |

Electronic Effects of Substituents on Activity

The electronic properties of substituents on an aromatic ring can significantly influence a molecule's reactivity and its interactions with a biological target. scribd.comlumenlearning.com Substituents are broadly classified as either electron-donating or electron-withdrawing. lumenlearning.com Electron-withdrawing groups, such as the nitrile group (-CN), decrease the electron density of the aromatic ring, while electron-donating groups increase it. sips.org.innih.gov

In the case of this compound, the chlorine atom and the nitrile group are both electron-withdrawing, which affects the electronic character of the benzonitrile core. The piperidine group, attached via a nitrogen atom, can act as an electron-donating group. The net electronic effect of these substituents will influence the molecule's binding affinity to its target. The Hammett substituent constant (σ) is a quantitative measure of the electronic effect of a substituent on an aromatic ring. sips.org.in

| Substituent Effect | Description | Examples of Groups | Impact on Benzonitrile Ring |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Decrease electron density on the aromatic ring through inductive or resonance effects. | -CN, -NO₂, -Cl, -CF₃ | Makes the ring more electrophilic and can influence pKa and binding interactions. |

| Electron-Donating Groups (EDGs) | Increase electron density on the aromatic ring through inductive or resonance effects. | -NH₂, -OH, -CH₃, -OCH₃ | Makes the ring more nucleophilic and can affect reactivity and target binding. |

SAR Insights from Related Benzonitrile and Piperidine Derivatives

The structure-activity relationships (SAR) of benzonitrile and piperidine derivatives provide valuable insights into how modifications to these scaffolds can influence pharmacological activity. Both moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govresearchgate.netrsc.org

SAR of Benzonitrile-Containing Antagonists or Inhibitors

The nitrile group is a versatile functional group in drug design. rsc.org Its strong electron-withdrawing nature can significantly alter the electronic properties of an aromatic ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues in a protein's binding site. nih.gov Benzonitrile derivatives have been developed as inhibitors for a variety of enzymes and antagonists for several receptors. nih.gov

SAR studies on various benzonitrile-containing compounds have revealed key structural requirements for activity. For example, in the development of non-steroidal androgen receptor antagonists, the benzonitrile moiety plays a crucial role in binding. nih.gov Similarly, in the design of aromatase inhibitors, substituted benzonitriles have shown significant efficacy. nih.gov The position and nature of substituents on the benzonitrile ring are critical for determining potency and selectivity. pku.edu.cn In some cases, the nitrile group itself can form a covalent bond with the target protein, leading to potent and long-lasting inhibition. nih.gov

SAR of Piperidine-Containing Heterocycles with Diverse Pharmacological Activities

The piperidine ring is a common scaffold in a wide range of pharmaceuticals, exhibiting diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory properties. nih.govijnrd.orgresearchgate.netbohrium.com The versatility of the piperidine moiety stems from its ability to be readily substituted at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties. thieme-connect.comacs.org

General Principles for Optimizing Biological Activity of Scaffolds

The optimization of the this compound scaffold is a multifactorial process. The following subsections outline key principles for modifying different parts of the molecule to enhance its desired biological effects. These principles are based on established medicinal chemistry knowledge and are intended to serve as a guide for the rational design of more potent and selective analogues.

Medicinal Chemistry Relevance and Biological Target Engagement

Exploration of Potential Pharmacological Activities (Mechanism-focused)

The unique combination of a halogenated aromatic ring, a nitrile group, and a cyclic amine in 4-chloro-2-(piperidin-1-yl)benzonitrile provides a foundation for diverse pharmacological activities. The following sections delve into its potential in several key therapeutic areas based on its role as a precursor and the activities of its structural analogues.

The 2-aminobenzonitrile (B23959) framework, of which this compound is a substituted variant, is a valuable precursor for the synthesis of various heterocyclic compounds with demonstrated anticancer properties. One prominent class of such compounds is the 3-aminopyrazole (B16455) derivatives. These derivatives have garnered significant attention in oncology research due to their wide range of pharmacological activities, including anti-inflammatory and anticancer effects. innovareacademics.in The synthesis of pyrazole-containing compounds has been a focus of medicinal chemistry, leading to the discovery of molecules with antiviral, anti-inflammatory, analgesic, and antineoplastic properties. innovareacademics.intbzmed.ac.ir

For instance, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their growth inhibitory activities against a panel of 60 human tumor cell lines, with several compounds showing notable activity. nih.gov Similarly, the synthesis of 3-amino-9-chloro-8-fluoro-4-oxo-(2H)/aryl/heteryl-pyrazolo[3',4':4,5]pyrimido[2,1-b] researchgate.netnih.govbenzothiazoles has been reported, with these compounds also being evaluated for their in-vitro anticancer activity. nih.gov Furthermore, 3-aminopyrazine-2-carboxylic acid and its transition metal complexes have displayed significant anticancer activity against Ehrlich ascites tumor cells. mdpi.com The potential for this compound to serve as a starting material for such derivatives underscores its relevance in the development of new anticancer agents.

| Compound Class | Reported Activity | Reference |

|---|---|---|

| 3-Aminopyrazole Derivatives | Anticancer and anti-inflammatory properties. | innovareacademics.in |

| 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives | Growth inhibitory activities against various human tumor cell lines. | nih.gov |

| Thiopyrano[2,3-d]thiazoles with Pyrazole Moiety | Investigated for anticancer activity against human cancer cell lines (MCF7 and HEPG2). | tbzmed.ac.ir |

| 3-Aminopyrazine-2-carboxylic Acid Complexes | Significant anticancer activity against Ehrlich ascites tumor cells. | mdpi.com |

The fight against viral diseases, particularly HIV/AIDS, has led to the development of numerous inhibitors targeting viral enzymes. One of the most crucial targets is the HIV-1 reverse transcriptase (RT), an enzyme essential for the replication of the virus. nih.gov Analogues of this compound have shown potential in this area. For example, benzisothiazolone derivatives have been identified as multifunctional inhibitors of HIV-1 RT, affecting both its DNA polymerase and ribonuclease H (RNase H) activities. mdpi.com

One of the identified potent compounds, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one, which shares the piperidine (B6355638) moiety, demonstrated robust antiviral activity. mdpi.com This suggests that the piperidine ring, as present in this compound, can be a key structural element in the design of novel HIV-1 RT inhibitors. These inhibitors can be allosteric, binding to a hydrophobic pocket adjacent to the DNA polymerase active site of the enzyme. mdpi.com The discovery of new classes of RT inhibitors is crucial for overcoming drug resistance, and the scaffold of this compound could serve as a basis for the development of such novel antiviral agents. scielo.org.mx

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant area of research. Piperidine and its derivatives have been shown to possess anti-inflammatory properties. For instance, a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative was identified from an in-house library and showed good anti-inflammatory activity. nih.gov Further optimization of this lead compound resulted in derivatives with potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. nih.gov

Similarly, 4-benzylpiperidine (B145979) has been shown to exhibit dose-dependent inhibition of protein denaturation and proteinase activity in in-vitro models, indicating its anti-inflammatory potential. innovareacademics.in Piperazine (B1678402) derivatives have also been investigated for their anti-inflammatory effects, with one study showing that (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone reduced paw edema and the levels of pro-inflammatory cytokines IL-1β and TNF-α. Furthermore, 2-(piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation, with a selected compound showing higher effectiveness than a reference inhibitor. These findings suggest that the 2-(piperidin-1-yl)benzonitrile scaffold could be a promising starting point for the development of new anti-inflammatory drugs.

| Compound/Derivative | Mechanism/Effect | Reference |

|---|---|---|

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Inhibition of NO and TNF-α production in LPS-stimulated macrophages. | nih.gov |

| 4-Benzylpiperidine | Inhibition of protein denaturation and proteinase activity. | innovareacademics.in |

| (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduction of paw edema and levels of IL-1β and TNF-α. | |

| 2-(Piperidin-4-yl)acetamides | Inhibition of soluble epoxide hydrolase with anti-inflammatory effects. | |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | Inhibition of NO release and iNOS protein expression. | nih.gov |

The central nervous system (CNS) is a complex network where neurotransmitter modulation plays a crucial role in maintaining normal brain function. The histamine (B1213489) H3 receptor, primarily found in the brain, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. As such, H3 receptor antagonists have stimulant and nootropic effects and are being investigated for the treatment of neurodegenerative conditions.

Derivatives containing piperidine and benzamide (B126) moieties have shown potent binding affinity for the H3 receptor. Specifically, a series of 4-(1-substituted piperidin-4-yloxy)benzamides were synthesized and displayed high affinity in in-vitro binding assays. The structural similarities between benzamides and benzonitriles suggest that this compound could also serve as a scaffold for H3 receptor antagonists. The development of multi-targeting ligands, for instance, dual-acting H3/H1 receptor antagonists, is an emerging area for the treatment of allergic diseases. Furthermore, H3 receptor antagonists with additional cholinesterase inhibitory effects are being explored for their potential to improve cognitive functions in conditions like Alzheimer's disease.

The rise of antimicrobial resistance necessitates the discovery and development of new antibacterial and antifungal agents. Piperidine and piperazine derivatives have been identified as promising scaffolds for the development of such agents. A variety of N-substituted piperidine derivatives have been synthesized and screened for their antimicrobial activities against various strains of bacteria and fungi, with some compounds exhibiting excellent activity.

For example, 2-piperidin-4-yl-benzimidazoles have been synthesized and shown to inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MICs). These compounds were effective against both Gram-positive and Gram-negative bacteria. Similarly, a series of 2,6-disubstituted piperidin-4-one derivatives were synthesized and exhibited promising antibacterial and antifungal activity. The synthesis of 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines also yielded compounds with good antibacterial and antifungal activity. These studies highlight the potential of the piperidine moiety in this compound to be a key component in the design of new antimicrobial drugs.

Enzyme inhibition is a fundamental mechanism through which many drugs exert their therapeutic effects. The structural features of this compound suggest that its analogues could be inhibitors of various enzymes.

Nitric Oxide Synthase (NOS): Nitric oxide synthases are a family of enzymes involved in the synthesis of nitric oxide, a signaling molecule with diverse physiological roles. Overproduction of NO is implicated in various inflammatory and neurodegenerative diseases, making NOS inhibitors potential therapeutic agents. Substituted 2-aminopyridines and 2-aminobenzothiazoles have been evaluated as inhibitors of human nitric oxide synthases, with some compounds showing high potency and selectivity for specific NOS isoforms. nih.gov Given that the 2-(piperidin-1-yl) group is a substituted secondary amine, it is plausible that derivatives of this compound could be designed to target NOS.

Insulysin (Insulin-Degrading Enzyme): Insulysin is an enzyme involved in the degradation of insulin (B600854) and other bioactive peptides. While peptide-based inhibitors of insulysin have been developed, the role of small molecule inhibitors is less explored. There is currently a lack of specific research on benzonitrile (B105546) derivatives as insulysin inhibitors, representing a potential area for future investigation.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the bacterial cell wall. It is a validated target for the development of new antitubercular drugs. Benzothiazinones (BTZs) are potent mechanism-based covalent inhibitors of DprE1. researchgate.net While the core structure of BTZs is different from benzonitriles, the exploration of diverse chemical scaffolds, including those based on this compound, could lead to the discovery of novel DprE1 inhibitors.

JAK1 (Janus Kinase 1): The Janus kinases are a family of enzymes that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers. Selective inhibition of JAK1 is a promising therapeutic strategy. Benzimidazole derivatives, particularly those with a 2-(piperidin-4-yl) substituent, have been developed as highly selective JAK1 inhibitors. For instance, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide showed remarkable selectivity for JAK1 over other JAK isoforms. This highlights the potential of the piperidine moiety in directing selectivity, suggesting that the this compound scaffold could be a valuable starting point for designing novel JAK1 inhibitors.

SGLT2 (Sodium-Glucose Cotransporter 2): SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. While many SGLT2 inhibitors are glycosides, there is growing interest in the development of non-glucoside inhibitors. Benzonitrile derivatives have been mentioned in patents related to the preparation of SGLT2 inhibitors. Furthermore, benzothiazinone and benzooxazinone derivatives have been discovered as SGLT2 inhibitors, suggesting that aromatic compounds with heterocyclic features can effectively target this transporter. This indicates a potential for developing SGLT2 inhibitors based on the this compound structure.

Development of Chemical Probes for Biological Systems:

Utility in Target Identification and Validation:There is no evidence of "this compound" being used as a chemical probe for identifying or validating biological targets.

Insufficient Data to Profile "this compound" in Medicinal Chemistry

The compound, identified by its CAS number 689141-95-5, is listed primarily as a chemical for research purposes. sapphirebioscience.com This classification suggests its potential use as a building block in the synthesis of more complex molecules or as a tool compound in early-stage discovery, but detailed studies on its own biological activity are not extensively published.

The piperidine ring is a common structural motif in many biologically active compounds, known to contribute to favorable pharmacokinetic properties and to interact with a variety of biological targets. rasayanjournal.co.inontosight.ai Similarly, the benzonitrile group can be found in numerous pharmaceutical agents, often acting as a key interacting moiety or a precursor for other functional groups. However, the specific combination of these fragments in this compound does not appear to have been the subject of in-depth medicinal chemistry research that has been publicly disclosed.

While related structures, such as other substituted benzonitriles and piperidine derivatives, have been investigated for a range of therapeutic applications including antiviral and anticancer agents, this information is not directly transferable to the subject compound. innospk.comnih.govnih.govmdpi.com The precise substitution pattern of the chloro, piperidinyl, and cyano groups on the benzene (B151609) ring dictates the molecule's three-dimensional shape, electronic distribution, and potential for interaction with specific biological macromolecules. Without dedicated studies, any discussion of its biological target engagement or its design for pathway interrogation would be purely speculative.

Future Research Directions

Development of Advanced Synthetic Methodologies for Structural Diversification

Future synthetic research will likely focus on developing more efficient, versatile, and sustainable methods to produce 4-Chloro-2-(piperidin-1-yl)benzonitrile and a diverse library of its analogues. Current synthetic routes can be expanded upon by incorporating modern catalytic systems and novel reaction pathways.

Key areas of development include:

Transition-Metal Catalysis: The use of palladium, copper, or nickel-catalyzed cross-coupling reactions could enable the facile introduction of various substituents onto the benzonitrile (B105546) ring. This would allow for the systematic modification of the compound's electronic and steric properties.

C-H Activation: Direct C-H activation/functionalization methodologies offer an atom-economical approach to introduce new functional groups onto both the aromatic and piperidine (B6355638) rings, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow synthesis could improve reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing reaction times.

Novel Cyclization Strategies: For creating analogues with modified heterocyclic systems, exploring advanced cyclization reactions, such as the aza-Prins cyclization mediated by effective Lewis acids like Niobium(V) chloride, could yield novel piperidine-like structures. rasayanjournal.co.in

Table 1: Potential Advanced Synthetic Strategies for Analogue Development

| Methodology | Potential Application for Diversification | Advantages |

|---|---|---|

| Suzuki/Buchwald-Hartwig Coupling | Replacement of the chloro group with various aryl, alkyl, or amino groups. | High functional group tolerance; well-established reliability. |

| C-H Functionalization | Direct introduction of functional groups at various positions on the phenyl or piperidine ring. | High atom economy; reduces synthetic steps. |

| Photoredox Catalysis | Enabling novel transformations under mild conditions for complex analogue synthesis. | Access to unique reactive intermediates; high selectivity. |

| Aza-Prins Cyclization | Synthesis of substituted piperidine rings from epoxides and homoallylic amines. rasayanjournal.co.in | Stereoselective construction of the piperidine core. rasayanjournal.co.in |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling with experimental validation is crucial for elucidating the mechanism of action of this compound and its derivatives. This integrated strategy can accelerate the discovery process and provide detailed insights at a molecular level.

Future research should emphasize:

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of the compound and its analogues within the active sites of various biological targets. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions and identify key amino acid residues involved in binding. nih.govnih.gov

Quantum Mechanics (QM) Calculations: QM methods can be employed to calculate molecular properties such as electrostatic potential and frontier molecular orbitals. This information helps in understanding the compound's reactivity and its ability to participate in specific intermolecular interactions. mdpi.com

Pharmacophore Modeling: Based on a set of active analogues, pharmacophore models can be generated to define the essential structural features required for biological activity. These models serve as valuable templates for designing new compounds with improved potency.

Experimental Validation: The predictions from computational models must be validated through experimental techniques. This includes in vitro binding assays, enzyme inhibition studies, and X-ray crystallography to confirm the binding mode and affinity.

Exploration of Novel Biological Targets for this compound and its Analogues

The piperidine and benzonitrile motifs are present in numerous biologically active compounds, suggesting that this compound could interact with a range of biological targets. nih.gov Future research should involve broad-spectrum screening to identify novel therapeutic applications.

Potential target areas for exploration include:

Sigma Receptors: Piperidine-based structures are known to exhibit high affinity for sigma receptors (S1R and S2R), which are implicated in neurological disorders and cancer. nih.govnih.gov Investigating the affinity of this compound for sigma receptors could open avenues for developing treatments for neurodegenerative diseases or psychiatric conditions.

Enzyme Inhibition: Many enzymes are potential targets. For example, related heterocyclic sulfonamides have shown inhibitory activity against alpha-glucosidase, a target for diabetes. mdpi.com Screening against panels of kinases, proteases, and other enzymes could reveal unexpected inhibitory activities.

Ion Channels: The piperidine scaffold is a common feature in ion channel modulators. Evaluating the effect of the compound on various ion channels (e.g., sodium, potassium, calcium channels) could lead to applications in cardiovascular or neurological diseases.

Anticancer Pathways: Compounds containing piperidine have demonstrated cytotoxic effects against various cancer cell lines by targeting pathways such as tubulin polymerization or inducing apoptosis. nih.govrsc.org Screening against a panel of cancer cell lines could identify potential utility in oncology. nih.gov

Table 2: Potential Biological Targets for Future Investigation

| Target Class | Rationale Based on Analogous Structures | Potential Therapeutic Area |

|---|---|---|

| Sigma Receptors | High affinity of piperidine/piperazine (B1678402) compounds for S1R. nih.govnih.gov | Neurodegenerative Diseases, Psychiatry |

| Tubulin | Piperazine-triazole conjugates show tubulin polymerization inhibition. rsc.org | Oncology |

| Alpha-Glucosidase | Benzotriazinone sulfonamides act as inhibitors. mdpi.com | Diabetes |

| NLRP3 Inflammasome | Benzimidazole-piperidine scaffolds can inhibit NLRP3. mdpi.com | Inflammatory Diseases |

| DNA Gyrase | Oxadiazole-based compounds show antibacterial activity via this target. nih.gov | Infectious Diseases |

Rational Design and Synthesis of Next-Generation Analogues with Tuned Biological Properties

Building on the knowledge gained from synthetic, mechanistic, and biological studies, the rational design of next-generation analogues can lead to compounds with optimized properties. This involves making targeted structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

Key strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of different parts of the molecule—the piperidine ring, the benzonitrile core, and the chloro substituent—and evaluating the corresponding changes in biological activity will establish a clear SAR. This is essential for understanding which structural features are critical for activity.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate the compound's properties. For instance, the nitrile group could be replaced with other electron-withdrawing groups like an oxadiazole, while the chlorine atom could be substituted with other halogens or a trifluoromethyl group to fine-tune electronic and lipophilic characteristics. nih.gov

Scaffold Hopping: Replacing the benzonitrile core with other aromatic or heteroaromatic systems while retaining the key pharmacophoric features could lead to novel intellectual property and potentially improved drug-like properties.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example by modifying the piperidine ring, can lock it into a bioactive conformation, potentially increasing affinity and selectivity for its target.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and advanced materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.